Metallibure

Vue d'ensemble

Description

Méthodes De Préparation

Le méthallibure est synthétisé par une série de réactions chimiques impliquant des dérivés de la thiourée. La voie de synthèse implique généralement la réaction de l'isothiocyanate de 1-méthylallyle avec la méthylhydrazine pour former le produit souhaité . Les conditions réactionnelles comprennent le maintien d'une température et d'un pH contrôlés pour assurer la formation de méthallibure. Les méthodes de production industrielle impliquent la mise à l'échelle de cette voie de synthèse avec des mesures de sécurité et de contrôle de la qualité appropriées .

Analyse Des Réactions Chimiques

Le méthallibure subit diverses réactions chimiques, notamment :

Oxydation : Le méthallibure peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir le méthallibure en ses dérivés thiols correspondants.

Substitution : Le méthallibure peut subir des réactions de substitution avec des halogènes et d'autres nucléophiles pour former différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le méthallibure a été largement étudié pour ses effets antigonadotropes chez diverses espèces, notamment les mammifères, les amphibiens et les poissons . Il a été utilisé dans la recherche pour :

Synchroniser l'œstrus : Le méthallibure est utilisé pour synchroniser l'œstrus chez le bétail, ce qui facilite les programmes d'élevage contrôlés.

Étudier les fonctions endocriniennes : La capacité du méthallibure à inhiber la sécrétion de gonadotropines en fait un outil précieux pour étudier le système endocrinien et la physiologie de la reproduction.

Enquêter sur l'axe hypothalamo-hypophyso-ovarien : La recherche a montré que le méthallibure affecte l'axe hypothalamo-hypophyso-ovarien, ce qui le rend utile pour étudier la régulation hormonale et la santé reproductive.

Mécanisme d'action

Le méthallibure exerce ses effets en inhibant la sécrétion de gonadotropines par l'hypophyse. Il semble agir directement sur l'hypophyse et/ou l'hypothalamus, supprimant la libération d'hormones qui régulent les fonctions reproductives . Le méthallibure affecte également la biosynthèse ou la sécrétion de progestérone, influençant davantage les processus reproductifs . Les cibles moléculaires précises et les voies impliquées dans l'action du méthallibure sont encore à l'étude .

Applications De Recherche Scientifique

Veterinary Applications

Estrus Synchronization:

Metallibure has been used effectively in veterinary practices to synchronize estrus in livestock, particularly in cattle and pigs. By administering this compound, veterinarians can control the timing of estrus cycles, facilitating breeding management and improving reproductive efficiency.

Case Study: Cattle Management

A study involving cattle demonstrated that administration of this compound led to synchronized estrus cycles, which significantly improved the timing of artificial insemination. This practice enhances the likelihood of successful breeding outcomes .

Human Medical Research

While this compound was primarily developed for veterinary use, its effects on human endocrinology have been studied. Research indicates that it may have similar endocrinological effects in women, particularly concerning menstrual cycle regulation and potential applications in fertility treatments.

Endocrinological Studies:

Studies have examined the impact of this compound on hormonal levels in women, suggesting its potential as a therapeutic agent for conditions related to hormonal imbalances . However, due to its side effects and safety profile, further research is needed before it can be considered for clinical use.

Safety and Toxicity Concerns

Despite its applications, this compound has been associated with several adverse effects. Clinical trials revealed side effects such as appetite loss, nausea, vomiting, lethargy, and drowsiness. Animal studies indicated a risk of cataract development, leading to its withdrawal from the market in the United States and Europe .

Summary of Findings

Mécanisme D'action

Methallibure exerts its effects by inhibiting the secretion of gonadotropins from the pituitary gland. It appears to act directly on the pituitary gland and/or hypothalamus, suppressing the release of hormones that regulate reproductive functions . Methallibure also affects the biosynthesis or secretion of progesterone, further influencing reproductive processes . The precise molecular targets and pathways involved in methallibure’s action are still under investigation .

Comparaison Avec Des Composés Similaires

Le méthallibure est unique en raison de ses propriétés antigonadotropes non stéroïdiennes. Les composés similaires comprennent :

Bifluranol : Une autre antigonadotropine non stéroïdienne avec des effets similaires sur la sécrétion de gonadotropines.

Paroxypropione : Un composé aux propriétés antigonadotropes utilisé dans la recherche.

Quadrosilan : Un autre composé avec des effets endocrinologiques similaires.

Le méthallibure se distingue par son action spécifique sur l'hypophyse et l'hypothalamus, ce qui en fait un outil précieux pour étudier la physiologie de la reproduction et les fonctions endocriniennes .

Activité Biologique

Metallibure, also known as methallibure or methallibur, is a nonsteroidal antigonadotropin medication that was initially introduced for use in veterinary medicine to synchronize estrus in animals. Despite its intended applications, the compound has faced significant scrutiny and regulatory challenges due to its biological activity and associated toxicological effects.

The precise mechanism through which this compound operates is not fully understood. However, it is believed to act on the pituitary gland and/or hypothalamus to suppress gonadotropin secretion, which is crucial for reproductive hormone regulation. Additionally, this compound has been characterized as an antiprogestogen, potentially inhibiting the biosynthesis or secretion of progesterone, thereby affecting reproductive processes in both animals and humans .

Antigonadotropic Effects

This compound's primary biological activity lies in its ability to suppress gonadotropin levels, which can lead to altered reproductive cycles. This effect has been documented in various studies where this compound was administered to different animal models. The following table summarizes some key findings regarding its biological effects:

Side Effects and Toxicity

Despite its intended use, this compound has been linked to several adverse effects, including:

- Cataract Development: Animal toxicity studies indicated that administration of this compound led to cataract formation, prompting the termination of its clinical development .

- Gastrointestinal Disturbances: Common side effects reported include nausea, vomiting, and appetite loss.

- Lethargy and Drowsiness: These symptoms have been noted in various studies involving different species .

Case Studies

-

Veterinary Use in Cattle:

A study examined the efficacy of this compound in synchronizing estrus among cattle. While the compound successfully induced estrus, it also resulted in significant side effects such as reduced appetite and lethargy in treated animals . -

Toxicological Assessment:

Research involving minipigs highlighted the compound's potential for inducing adverse reactions that were not predicted from preclinical studies. This raises concerns about the translational power of animal models when assessing drug safety .

Propriétés

IUPAC Name |

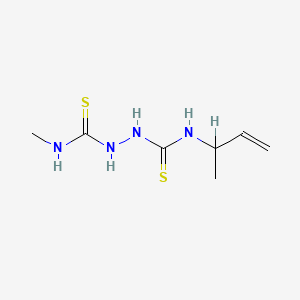

1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFFKDRVHZIQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)NC(=S)NNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862475 | |

| Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-93-2 | |

| Record name | N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallibure [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metallibure | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metallibure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLIBURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBU5XJ97C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methallibure exert its anti-gonadotropic effects?

A1: Methallibure primarily acts by interfering with the hypothalamic-pituitary-gonadal (HPG) axis. [, , , , ] It is suggested to inhibit the synthesis and/or release of gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, , , , , ] This inhibition disrupts the hormonal cascade responsible for regulating gonadal function, leading to a range of downstream effects on reproductive processes.

Q2: Can you elaborate on the downstream effects of Methallibure on the reproductive system?

A2: Methallibure administration has been shown to induce several changes in the reproductive system of various species, including:

- Suppression of Gonadotropin Secretion: Methallibure consistently reduces pituitary and serum levels of LH and FSH. [, , , , , ]

- Inhibition of Spermatogenesis: In males, Methallibure treatment leads to testicular atrophy, reduced sperm count, and disrupted spermatogenesis. [, , , , , , ]

- Disruption of Folliculogenesis and Ovulation: In females, Methallibure disrupts follicular development, inhibits ovulation, and can lead to ovarian atrophy. [, , , , , , , , ]

- Alterations in Accessory Sex Organs: Methallibure can cause regressive changes in accessory sex organs, such as the seminal vesicles, epididymis, and uterus, due to the reduced levels of circulating gonadal hormones. [, , ]

Q3: Does Methallibure have any direct effects on the gonads, or is its action solely mediated through the pituitary gland?

A3: While Methallibure's primary mechanism involves suppressing gonadotropin release from the pituitary, research suggests that it might also have direct effects on the gonads. [, ] Studies have reported alterations in testicular cholesterol levels and enzyme activity even when administered with exogenous gonadotropins, indicating a possible direct influence on gonadal steroidogenesis. [, ]

Q4: Does Methallibure affect other endocrine systems besides the HPG axis?

A4: Yes, research indicates that Methallibure can influence other endocrine systems, although its effects on the HPG axis are most prominent. Studies have reported that Methallibure can:

- Impact Thyroid Function: Some studies suggest that Methallibure possesses antithyroid properties, leading to histological changes in the thyroid gland and potentially influencing thyroid hormone production. [, , , ]

- Influence Prolactin Secretion: Findings on Methallibure's effect on prolactin are mixed, with some studies showing an increase in prolactin levels and others showing no significant effect. [, ]

Q5: What is the molecular formula and weight of Methallibure?

A5: The molecular formula of Methallibure is C9H18N6S2, and its molecular weight is 274.42 g/mol.

Q6: Is there any spectroscopic data available for Methallibure?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical techniques have been employed to quantify and monitor Methallibure. [, ] These methods typically involve chromatographic separation coupled with spectrophotometric detection. [, ]

Q7: What are the main applications of Methallibure?

A7: Due to its potent anti-gonadotropic effects, Methallibure has primarily been investigated for its potential applications in:

- Animal Husbandry: Methallibure was explored as a tool for synchronizing estrus in pigs to improve breeding management. [, ]

- Endocrine Research: Methallibure has been widely used as a research tool to induce chemical hypogonadism in various animal models. [, , , , , , , , , ] This allows researchers to study the role of gonadotropins and gonadal hormones in various physiological processes.

Q8: Are there any specific considerations regarding the handling and administration of Methallibure?

A8: Given its potent biological activity and potential for side effects, careful handling and administration of Methallibure are crucial. While specific SHE regulations are not detailed in the provided research, it is essential to follow standard laboratory safety procedures, use appropriate personal protective equipment, and adhere to guidelines for handling and disposal of hazardous substances.

Q9: Are there any known long-term effects or toxicity concerns associated with Methallibure?

A9: Although the provided research focuses primarily on short-term studies, some long-term effects and toxicity concerns have been noted:

- Appetite Suppression and Growth Inhibition: Methallibure has been associated with reduced food intake and consequent weight loss in some animal studies. [, , ]

- Gastrointestinal Side Effects: High doses of Methallibure have been reported to cause vomiting and bloody diarrhea in dogs. []

- Potential for Teratogenicity: Administration of Methallibure during gestation has been linked to deformities in piglets. []

Q10: What are the limitations of using Methallibure as a research tool?

A10: While Methallibure has been valuable in endocrine research, some limitations should be considered:

- Lack of Specificity: Its effects are not limited to gonadotropins and may impact other endocrine systems, potentially confounding experimental results. [, , , , , , ]

- Potential for Toxicity: Methallibure's side effects, particularly at high doses or with prolonged administration, can raise ethical concerns and limit its use in certain experimental settings. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.